Cimiside E
Overview
Description
Cimiside E is a triterpene glycoside isolated from the rhizome of Cimicifuga heracleifolia Komarov, a plant known for its medicinal properties. This compound has garnered attention due to its potential therapeutic effects, particularly its ability to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cimiside E is typically extracted from the rhizome of Cimicifuga heracleifolia using solvent extraction methods. The extraction process involves drying and grinding the plant material, followed by extraction with solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Cimicifuga heracleifolia. The process includes the cultivation of the plant, harvesting, drying, and extraction using industrial-scale solvent extraction equipment. The crude extract is then purified using techniques such as high-performance liquid chromatography to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Cimiside E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Chemistry: Cimiside E is used as a model compound for studying triterpene glycosides and their chemical properties.
Biology: It is used in research to understand its effects on cell cycle regulation and apoptosis.
Medicine: this compound has shown promise as a chemopreventive agent against cancer, particularly gastric cancer.
Mechanism of Action
Cimiside E exerts its effects primarily through the induction of apoptosis in cancer cells. It mediates apoptosis by activating the caspase cascade, which involves both the extrinsic and intrinsic pathways. This compound induces cell cycle arrest at the S phase at lower concentrations and at the G2/M phase at higher concentrations. This dual mechanism of action makes it a potent chemopreventive agent .
Comparison with Similar Compounds
Cimiside E is part of a group of triterpene glycosides isolated from Cimicifuga species. Similar compounds include:
- Cimiaceroside C
- Cimifosides A-D
- Cimiracemoside D
- Cimidahurine
- α-D-glucopyranosyl-l-β-D-fructofuranoside
Compared to these compounds, this compound is unique due to its specific ability to induce apoptosis in gastric cancer cells through the activation of both the extrinsic and intrinsic caspase pathways .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3/t18-,19-,20-,21+,22+,23+,24+,25-,26+,27-,28+,29-,31-,32-,33-,34+,35+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBALRXHSITZGC-VLHBPTQJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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